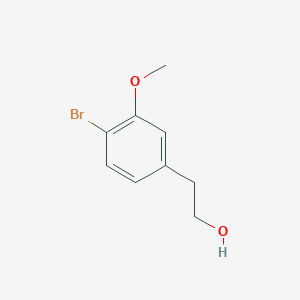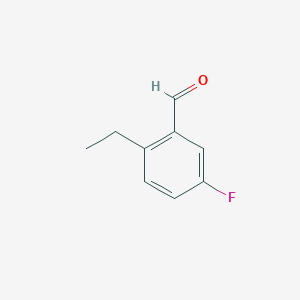![molecular formula C11H15ClN2O2S B15318989 2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the second position and a sulfonyl group attached to a 4-methylpiperidine moiety at the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 4-methylpiperidine.
Sulfonylation Reaction: The key step involves the sulfonylation of 2-chloropyridine with a sulfonyl chloride derivative of 4-methylpiperidine. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylated product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases like potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a tool for probing the function of specific proteins or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The chloro group can also participate in interactions with other biomolecules, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridine
Uniqueness
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine is unique due to the presence of both a chloro group and a sulfonyl group attached to a 4-methylpiperidine moiety. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H15ClN2O2S |
|---|---|
Poids moléculaire |
274.77 g/mol |
Nom IUPAC |
2-chloro-5-(4-methylpiperidin-1-yl)sulfonylpyridine |
InChI |
InChI=1S/C11H15ClN2O2S/c1-9-4-6-14(7-5-9)17(15,16)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3 |
Clé InChI |
XGCUUXWVUGKEQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
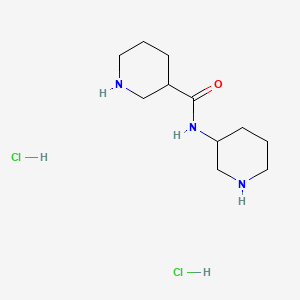
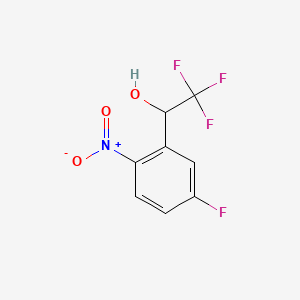
![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)
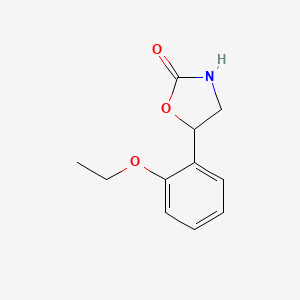
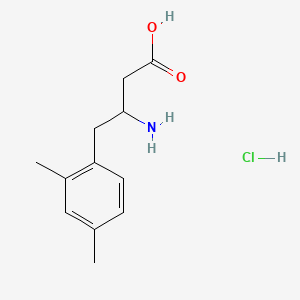


![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
![2-Fluoro-6-[(methylamino)methyl]phenol](/img/structure/B15318959.png)
